![molecular formula C29H42N4O5S B14202338 N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine CAS No. 828295-68-7](/img/structure/B14202338.png)
N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine is a synthetic compound that combines a long-chain fatty acid with amino acids histidine and phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine typically involves the following steps:
Formation of the Acetylsulfanyl Group: The acetylsulfanyl group is introduced to the dodecanoic acid through a reaction with thionyl chloride, converting it into lauroyl chloride.
Coupling with Amino Acids: The lauroyl chloride is then reacted with L-histidine and L-phenylalanine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions and yield optimization. The process would include purification steps such as recrystallization to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetylsulfanyl group, yielding a simpler structure.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine involves its interaction with cellular membranes and proteins. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways . The histidine and phenylalanine residues may interact with specific protein targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-dodecanoyl-L-homoserine lactone: A quorum-sensing molecule used by bacteria for cell-cell communication.
N-dodecanoyl-L-amino acids: Similar compounds used in the synthesis of low-molecular-weight organogelators.
Uniqueness
N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine is unique due to its specific combination of a long-chain fatty acid with histidine and phenylalanine, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
828295-68-7 |
|---|---|
Fórmula molecular |
C29H42N4O5S |
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-(12-acetylsulfanyldodecanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H42N4O5S/c1-22(34)39-17-13-8-6-4-2-3-5-7-12-16-27(35)32-25(19-24-20-30-21-31-24)28(36)33-26(29(37)38)18-23-14-10-9-11-15-23/h9-11,14-15,20-21,25-26H,2-8,12-13,16-19H2,1H3,(H,30,31)(H,32,35)(H,33,36)(H,37,38)/t25-,26-/m0/s1 |
Clave InChI |
OQAQGKCAPUKKCA-UIOOFZCWSA-N |
SMILES isomérico |
CC(=O)SCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(=O)SCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


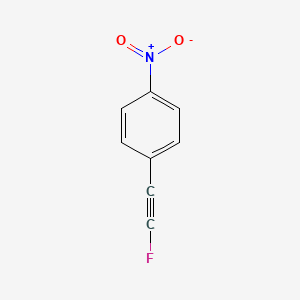
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)
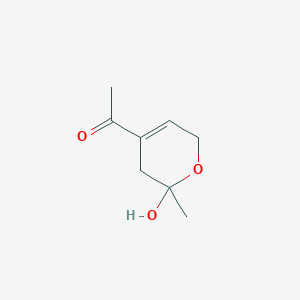
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
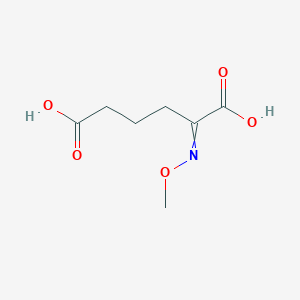
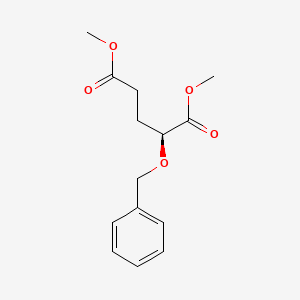
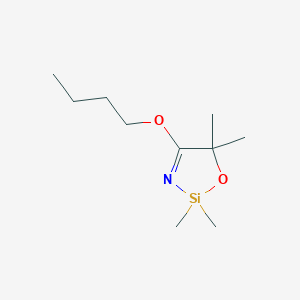
![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)

